An In-depth Technical Guide to the Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a non-proteinogenic β-amino acid derivative. Its structure, featuring a cyclopentyl group attached to the β-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, makes it a valuable building block in medicinal chemistry and peptide synthesis. The cyclopentyl moiety introduces lipophilicity and conformational rigidity, which can influence the biological activity and pharmacokinetic properties of molecules incorporating this scaffold. The Boc group provides a stable yet readily cleavable protecting group, essential for controlled, stepwise synthesis of complex molecules.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid. In the absence of extensive published experimental data for this specific molecule, this guide combines theoretical estimations based on structurally related compounds with detailed, field-proven experimental protocols to empower researchers in their own characterization efforts.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
| Property | Value | Source |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-3-cyclopentylpropanoic acid | N/A |
| Synonyms | Boc-3-amino-3-cyclopentylpropanoic acid, N-Boc-3-cyclopentyl-β-alanine | N/A |
| CAS Number | 776330-74-6 | N/A |
| Molecular Formula | C₁₃H₂₃NO₄ | N/A |
| Molecular Weight | 257.33 g/mol | N/A |
| Chemical Structure | ![]() | N/A |
Acidity (pKa)
The acidity of the carboxylic acid group (pKa) is a critical parameter influencing the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions.
Theoretical Estimation of pKa
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol provides a robust method for the experimental determination of the pKa value.[1][3][4]
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the carboxylic acid groups have been neutralized.
Materials:
-
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
-
0.1 M Sodium Hydroxide (NaOH), standardized solution
-
0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl)
-
Deionized water, CO₂-free
-
Methanol or other suitable co-solvent
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 25.7 mg of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid (0.1 mmol).
-
Dissolve the sample in a suitable solvent. Due to the lipophilic cyclopentyl group, a co-solvent may be necessary. Start with a mixture of water and methanol (e.g., 50:50 v/v).
-
Add KCl to the solution to maintain a constant ionic strength (final concentration of ~0.1 M).
-
Adjust the initial pH of the solution to ~2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Begin stirring gently.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection in the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[5]
Theoretical Estimation of logP
Direct experimental logP data for 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is unavailable. However, we can estimate its value by considering its structural components. The cyclopentyl group significantly increases lipophilicity. The Boc-protected amino group also contributes to the overall lipophilicity. For comparison, the computed XLogP3 for a similar compound, (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid, is 2.9. Given the slightly smaller size of the cyclopentyl group compared to the cyclohexyl group, the logP of our target compound is expected to be slightly lower but still in the moderately lipophilic range.
Experimental Protocol for logP Determination via Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.[6][7]
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water (or a buffer at a specific pH). The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Materials:
-
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
-
n-Octanol, analytical grade
-
Phosphate buffer (pH 7.4), or other suitable buffer
-
Separatory funnels or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solvent Saturation:
-
Mix n-octanol and the aqueous buffer in a large container and shake vigorously for at least 24 hours to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely before use.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
-
Concentration Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in aqueous phase]
-
The logP is then calculated as: logP = log₁₀(P)
-
Solubility
Solubility in both aqueous and organic solvents is a fundamental property that impacts drug formulation, administration, and bioavailability.
General Solubility Profile
As a molecule with both a polar carboxylic acid group and a nonpolar cyclopentyl and Boc group, 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is expected to have limited solubility in water, especially at a pH near its isoelectric point. Its solubility in aqueous solutions will be pH-dependent, increasing at pH values above its pKa due to the formation of the more soluble carboxylate salt. The compound is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[8]
Experimental Protocol for Thermodynamic Solubility Measurement
This protocol describes a method for determining the equilibrium solubility of the compound in a given solvent.
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Materials:
-
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, solid
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated analytical method.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Melting Point
The melting point is a key physical property that provides information about the purity and identity of a crystalline solid.
Expected Melting Point Range
The melting point of N-Boc protected amino acids can vary widely depending on the side chain. For cyclic N-Boc amino acids, melting points are often in the range of 100-200 °C.[9] Given the molecular weight and structure of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, a melting point within this range can be anticipated. Impurities will typically lead to a depression and broadening of the melting point range.
Experimental Protocol for Melting Point Determination using the Capillary Method
This is a standard and widely used method for determining the melting point of a solid.[3][6][7][10]
Principle: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed and recorded.
Materials:
-
3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, crystalline solid
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially to determine an approximate melting point.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slower, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).
-
The recorded temperature range is the melting point of the compound.
-
Spectral Properties
Spectroscopic data are essential for the structural confirmation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
-
tert-Butyl group: A sharp singlet at around 1.4 ppm, integrating to 9 protons.
-
Cyclopentyl group: A complex multiplet in the range of 1.2-2.0 ppm, integrating to 9 protons.
-
Propanoic acid backbone: Signals for the -CH- and -CH₂- groups, likely appearing as multiplets between 2.0 and 4.0 ppm.
-
NH proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically between 5.0 and 7.0 ppm.
-
Carboxylic acid proton: A very broad singlet at a downfield chemical shift, typically >10 ppm, which is exchangeable with D₂O.[11][12]
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.
-
tert-Butyl group: Two signals, one for the quaternary carbon around 80 ppm and one for the methyl carbons around 28 ppm.
-
Cyclopentyl group: Several signals in the aliphatic region, typically between 25 and 45 ppm.
-
Propanoic acid backbone: Signals for the three carbons of the propanoic acid chain.
-
Carbonyl carbons: Two signals in the downfield region, one for the Boc carbonyl around 155 ppm and one for the carboxylic acid carbonyl around 170-180 ppm.[12]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp peaks in the range of 2850-3000 cm⁻¹.
-
C=O stretch (carboxylic acid and urethane): Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of 3-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid. While experimental data for this specific compound remains limited, the provided estimations based on structural analogs and detailed experimental protocols offer a solid foundation for researchers. The methodologies outlined herein are robust and widely applicable, enabling scientists in drug discovery and development to confidently characterize this and other novel chemical entities. As with any experimental work, careful execution and adherence to good laboratory practices are paramount for obtaining accurate and reliable data.
References
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University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Wikipedia. (2024, January 15). Amino acid. Retrieved from [Link]
- Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78(3), 136-139.
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2021). RSC Medicinal Chemistry, 12(10), 1666–1683. [Link]
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ResearchGate. (n.d.). General characteristics of non-proteinogenic amino acids. Retrieved from [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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SpectraBase. (n.d.). N-Boc-2-aminoisobutyric acid. Retrieved from [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]
-
The Bittinger Group. (2020, August 19). Physico-Chemical Properties of Amino acids [Video]. YouTube. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024, February 17). Semantic Scholar. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(10), 2465. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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